molecular formula C9H20N2 B2755630 N'-cyclopentyl-N,N-dimethylethane-1,2-diamine CAS No. 883548-86-5

N'-cyclopentyl-N,N-dimethylethane-1,2-diamine

Cat. No.: B2755630
CAS No.: 883548-86-5
M. Wt: 156.273
InChI Key: MXTNPQHZAUREOU-UHFFFAOYSA-N
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Description

N'-Cyclopentyl-N,N-dimethylethane-1,2-diamine is a tertiary diamine characterized by a cyclopentyl group attached to one nitrogen atom and two methyl groups on the adjacent nitrogen. This structural configuration imparts unique steric and electronic properties, making it valuable in medicinal chemistry, catalysis, and synthetic applications.

Properties

IUPAC Name

N-cyclopentyl-N',N'-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-11(2)8-7-10-9-5-3-4-6-9/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTNPQHZAUREOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883548-86-5
Record name [2-(cyclopentylamino)ethyl]dimethylamine
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Preparation Methods

Alkylation of N,N-Dimethylethylenediamine

A two-step synthesis begins with the preparation of N,N-dimethylethylenediamine via the Eschweiler-Clarke reaction, where ethylenediamine reacts with formaldehyde and formic acid under mild conditions to install methyl groups. Subsequent alkylation introduces the cyclopentyl moiety using cyclopentyl bromide in the presence of a base such as potassium carbonate (Figure 1):

$$
\text{N,N-Dimethylethylenediamine} + \text{Cyclopentyl bromide} \xrightarrow{\text{K}2\text{CO}3} \text{this compound}
$$

This method achieves moderate yields (50–65%) but requires careful control of stoichiometry to avoid over-alkylation. The use of polar aprotic solvents (e.g., dimethylformamide) enhances reaction rates, while phase-transfer catalysts like tetrabutylammonium bromide improve interfacial interactions.

Reductive Amination with Cyclopentanone

Reductive amination offers a one-pot alternative by condensing N,N-dimethylethylenediamine with cyclopentanone in the presence of sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$). The reaction proceeds via imine formation followed by borohydride-mediated reduction:

$$
\text{N,N-Dimethylethylenediamine} + \text{Cyclopentanone} \xrightarrow{\text{NaBH}_3\text{CN}} \text{this compound}
$$

This route avoids alkylation byproducts and achieves higher regioselectivity (>80% yield). However, excess borohydride must be quenched with aqueous acid to prevent decomposition.

Enzymatic Resolution of Cyclopentane-1,2-Diamine Precursors

Patent EP2319825A1 discloses an enzymatic approach using lipases or esterases to resolve racemic mixtures of cis- and trans-cyclopentane-1,2-diamines. While the target compound lacks stereocenters, this method provides enantiomerically pure intermediates that can be methylated to yield N'-cyclopentyl derivatives. For example:

$$
\text{(1R,2R)-Cyclopentane-1,2-diamine} \xrightarrow{\text{CH}_3\text{I}} \text{this compound}
$$

Enzymatic methods are advantageous for chiral applications but incur higher costs due to biocatalyst requirements.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Alkylation : Optimal yields occur in dimethylformamide at 80–90°C. Lower temperatures (<60°C) result in incomplete conversion, while higher temperatures promote side reactions.
  • Reductive Amination : Methanol or ethanol at 25–40°C balances reactivity and borohydride stability.

Physicochemical Properties

Property Value Source
Molecular Weight 156.27 g/mol
Density 0.89 g/cm³
Boiling Point 216°C at 760 mmHg
LogP 1.47
PSA (Polar Surface Area) 15.27 Ų

Chemical Reactions Analysis

Types of Reactions

N’-cyclopentyl-N,N-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields amine oxides, while reduction produces primary or secondary amines .

Scientific Research Applications

N’-cyclopentyl-N,N-dimethylethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-cyclopentyl-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Comparisons :

  • N,N-Dimethylethane-1,2-diamine (DMEDA) : The absence of a cyclopentyl group reduces steric hindrance, favoring interactions in enzyme binding pockets (e.g., glucokinase activation with EC₅₀ = 6 nM) .
  • N,N'-Dimethyl-1,2-diphenylethylenediamine : Aromatic phenyl groups introduce rigidity, enhancing chiral resolution capabilities but reducing solubility .

Reactivity Comparison :

Reaction Type DMEDA Derivative Outcome Reference
Amide coupling DMEDA + acyl chlorides High-yield, synthetically useful
DMEDA + esters Requires high temperatures
Epoxidation catalysis Mn-mep complex (DMEDA-based) 90% yield, >99% selectivity
Stability and Mechanistic Insights
  • Intramolecular Methyl Migration : Protonated DMEDA undergoes methyl migration via an Sₙ2 mechanism, with energy barriers influenced by backbone length (lower in ethane-1,2-diamine vs. propane-1,3-diamine) .
  • Metabolic Resistance : DMEDA-linked amides (e.g., compound 10) resist plasma esterase hydrolysis, unlike ester precursors .

Biological Activity

N'-cyclopentyl-N,N-dimethylethane-1,2-diamine (commonly referred to as DMEDA) is a chelating diamine with significant potential in various biological and chemical applications. This compound has garnered interest due to its unique structural properties and interactions with biomolecules, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure and Properties

DMEDA is characterized by its cyclopentyl group attached to a dimethylated ethylenediamine backbone. The presence of two secondary amine functional groups allows DMEDA to act as a ligand, facilitating coordination with metal ions, which is crucial for its biological activity.

Target Interactions:
DMEDA primarily interacts with metal ions through its amine groups. This interaction enables it to form stable complexes that can influence various biochemical pathways. For example, in CuCl2-catalyzed reactions, DMEDA serves as a ligand and solvent, promoting the synthesis of diaryl chalcogenides, which are important in organic synthesis.

Biochemical Pathways:
The specific pathways affected by DMEDA depend on the context of its use. It has been noted for its role in catalyzing reactions that lead to the formation of new compounds, including amine oxides and primary or secondary amines through oxidation and reduction processes respectively.

Biological Applications

DMEDA's biological activity has been explored across several domains:

  • Medicinal Chemistry: Research is ongoing to evaluate DMEDA's potential as a pharmaceutical intermediate. Its ability to modulate enzyme activity through ligand binding makes it a candidate for drug development.
  • Anticancer Research: The compound has shown promise in the development of Pt(IV) anticancer prodrugs. Studies indicate that DMEDA-based complexes can enhance the specificity and activity of these prodrugs against cancer cells .
  • Neuroscience: Similar compounds have been investigated for their effects on nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in treating neurological disorders .

Case Studies

  • Anticancer Prodrug Development:
    A study published in Journal of Medicinal Chemistry highlighted the synthesis of Pt(IV) complexes using DMEDA as a ligand. These complexes demonstrated enhanced cytotoxicity against various cancer cell lines compared to traditional Pt(II) drugs, indicating a novel approach to improve therapeutic outcomes .
  • Enzyme Modulation:
    Another research effort focused on DMEDA's interaction with enzymes involved in metabolic pathways. The compound was shown to modulate enzyme activity, leading to alterations in metabolic flux that could be beneficial in therapeutic contexts.

Comparative Analysis

Property DMEDA Other Chelating Agents
Ligand Type BidentateBidentate/Tridentate
Metal Ion Binding Strong affinity for Cu(II)Varies widely
Biological Activity Anticancer potentialOften broader applications
Synthetic Utility Used in organic synthesisVaries; some are less versatile

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N'-cyclopentyl-N,N-dimethylethane-1,2-diamine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting cyclopentylamine with 1,2-dibromoethane in dichloromethane at 20–25°C under nitrogen, followed by dimethylamine addition. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product (≥85% yield) .
  • Key Variables : Solvent polarity (e.g., dichloromethane vs. THF), temperature control (exothermic reactions), and stoichiometric ratios (excess dimethylamine to suppress side products).

Q. Which spectroscopic techniques are most effective for characterizing this diamine’s structure and purity?

  • Analytical Workflow :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., cyclopentyl CH2_2 at δ 1.5–2.0 ppm, dimethylamino N–CH3_3 at δ 2.2–2.5 ppm) .
  • ESI-MS : Molecular ion [M+H]+^+ at m/z 185.2 (C10_{10}H21_{21}N2_2) validates molecular weight .
  • X-ray Crystallography : Resolves stereochemistry and confirms non-planar geometry due to cyclopentyl steric effects .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopentyl group influence coordination chemistry in metal complexes?

  • Case Study : In platinum(II) complexes, the cyclopentyl group’s steric bulk reduces ligand lability, stabilizing square-planar geometries. Comparative studies with N,N-diethylethane-1,2-diamine show slower substitution kinetics (k = 1.2 × 104^{-4} s1^{-1} vs. 3.5 × 104^{-4} s1^{-1}) due to hindered axial approach .
  • Design Insight : Use bulky ligands to modulate metal complex reactivity for catalytic applications (e.g., asymmetric hydrogenation) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. non-toxicity)?

  • Hypothesis Testing :

  • Assay Variability : Test under standardized conditions (e.g., MTT assay, 48h exposure, 10% FBS). For example, indoloquinoline-diamine hybrids show IC50_{50} = 0.5–2.0 µM in H460 cells but no toxicity in non-cancerous HEK293 cells .
  • Mechanistic Studies : Probe DNA intercalation (via UV-vis hypochromicity) or kinase inhibition (CDK2/cyclin E assays) to differentiate targets .

Q. How can computational modeling predict this diamine’s interactions with biological targets (e.g., enzymes)?

  • Approach :

  • Docking Simulations : Use AutoDock Vina to model binding to cytochrome P450 3A4 (CYP3A4). The cyclopentyl group’s hydrophobicity enhances binding affinity (ΔG = −8.2 kcal/mol) vs. linear alkyl analogs (ΔG = −6.5 kcal/mol) .
  • MD Simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories to identify key residues (e.g., Phe304, Arg372) for mutagenesis validation .

Key Methodological Recommendations

  • Synthesis : Optimize cyclopentylamine activation using Boc-protection to minimize side reactions .
  • Characterization : Combine NMR and X-ray to resolve conformational flexibility caused by the cyclopentyl ring .
  • Biological Studies : Validate target engagement using CRISPR-edited cell lines (e.g., CDK2 knockout) to confirm mechanism .

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